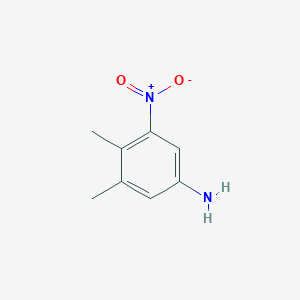

3,4-Dimethyl-5-nitroaniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,4-Dimethyl-5-nitroaniline can be achieved through the nitration of arenes and the reduction of nitroarenes . It has been synthesized from 2,4-dimethylaniline and the crystal structure has been investigated .Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-5-nitroaniline contains a total of 22 bonds; 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis

3,4-Dimethyl-5-nitroaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . Nitroaromatic compounds are useful molecules in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles .Physical And Chemical Properties Analysis

The physical form of 3,4-Dimethyl-5-nitroaniline is solid . The molecular weight is 166.18 . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- 3,4-Dimethyl-5-nitroaniline derivatives have been utilized in the synthesis of various organic compounds. Zhuang Hong (2000) discussed the synthesis of dimethyl diacetyl nitrophenyl pyrrol, highlighting its structural characterization through IR, 1HNMR, and high-resolution MS, as well as X-ray diffraction analysis (Zhuang, 2000).

Molecular and Crystal Structure Studies

- Studies have examined the molecular and crystal structures of N,N-dimethyl nitroaniline derivatives. T. M. Krygowski and J. Maurin (1989) provided structural evidence against the classical concept of through-resonance in p-nitroaniline and its derivatives, contributing to a better understanding of their molecular behavior (Krygowski & Maurin, 1989).

Spectroscopic Analysis

- Spectroscopic techniques have been applied to study compounds like 3,4-Dimethyl-5-nitroaniline. A. Naito, S. Ganapathy, and C. Mcdowell (1982) explored the high-resolution solid-state 13 C NMR spectra of dimethyl nitroaniline, revealing insights into the carbon atoms bonded to nitrogen in these compounds (Naito, Ganapathy, & Mcdowell, 1982).

Dyeing Performance and Synthesis

- A. J. Jarad (2016) researched the synthesis and dyeing performance of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one complexes with metal ions, highlighting their application in cotton fabric dyeing and their good antibacterialactivity (Jarad, 2016).

Piezoelectric and Optical Properties

- The piezoelectric and optical properties of 3,4-Dimethyl-5-nitroaniline derivatives have been a subject of research. R. M. F. Baptista et al. (2022) explored the piezoelectric output and blue fluorescent properties of N,N-dimethyl-4-nitroaniline nano crystals in polymer microfibers, indicating potential applications in energy harvesting and solid-state emitters (Baptista et al., 2022).

Non-Linear Optical Materials

- The structure of N,N-dimethyl-4-nitroaniline derivatives has been studied for applications in non-linear optical organic materials. O. Borbulevych et al. (2002) investigated their molecular and crystal structure using X-ray diffraction and high-level ab initio calculations, contributing to the understanding of molecular hyperpolarisabilities (Borbulevych et al., 2002).

Intermolecular Interactions and Metabolic Pathways

- Studies have also focused on the intermolecular interactions and metabolic pathways of dimethyl nitroaniline derivatives. C. Maté, A. J. Ryan, and S. E. Wright (1967) examined the metabolism of 4-nitroaniline derivatives in rats, providing insights into their biological transformations (Maté, Ryan, & Wright, 1967).

Infrared Electroabsorption Spectroscopy

- N,N-dimethyl-p-nitroaniline has been studied using infrared electroabsorption spectroscopy to understand solvation structures and self-association of solvents. Wei-Chieh Wang and Shinsuke Shigeto (2011) investigated the solvated structures of DMPNA in mixed solvents, offering insights into solute-solvent interactions and solvent association (Wang & Shigeto, 2011)

Safety and Hazards

Propriétés

IUPAC Name |

3,4-dimethyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWWBVBRBWPHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495489 | |

| Record name | 3,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-5-nitroaniline | |

CAS RN |

64823-22-9 | |

| Record name | 3,4-Dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

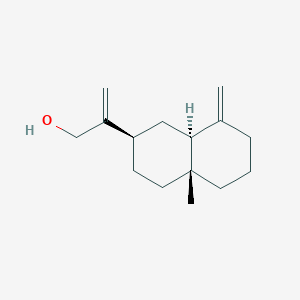

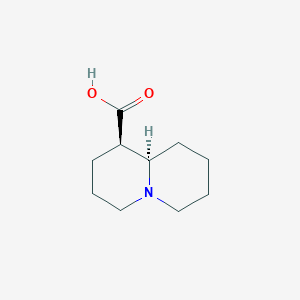

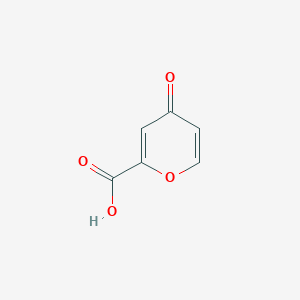

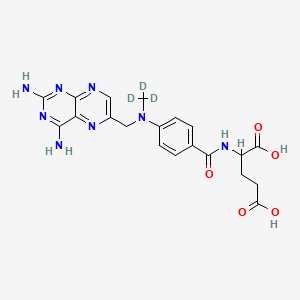

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)

![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)